molecular formula C17H20N2O3S2 B11668609 Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Butyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11668609
M. Wt: 364.5 g/mol
InChI Key: UHSNLVBURNJDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 2-{[3-CYANO-4-(3-METHYLTHIOPHEN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including cyano, thiophene, and tetrahydropyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-{[3-CYANO-4-(3-METHYLTHIOPHEN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the cyanoacetamide derivative, which is then subjected to further reactions to introduce the thiophene and tetrahydropyridine rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydropyridine rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the cyano and carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced nitriles.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features suggest it may interact with biological targets, leading to potential therapeutic applications.

Medicine

The compound’s potential biological activities make it a candidate for drug development. It is investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of BUTYL 2-{[3-CYANO-4-(3-METHYLTHIOPHEN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano and carbonyl groups are key functional sites that can form hydrogen bonds or coordinate with metal ions, influencing various biological pathways. The thiophene ring may also play a role in modulating the compound’s electronic properties, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetamide Derivatives: These compounds share the cyanoacetamide core but differ in the substituents attached to the nitrogen and carbon atoms.

    Thiophene Derivatives: Compounds containing the thiophene ring but with different functional groups attached.

    Tetrahydropyridine Derivatives: These compounds have the tetrahydropyridine ring but vary in the substituents and additional functional groups.

Uniqueness

BUTYL 2-{[3-CYANO-4-(3-METHYLTHIOPHEN-2-YL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of cyano, thiophene, and tetrahydropyridine moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.5 g/mol

IUPAC Name

butyl 2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H20N2O3S2/c1-3-4-6-22-15(21)10-24-17-13(9-18)12(8-14(20)19-17)16-11(2)5-7-23-16/h5,7,12H,3-4,6,8,10H2,1-2H3,(H,19,20)

InChI Key

UHSNLVBURNJDPW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=CS2)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.